Bis(4-nitrophenyl) disulfide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 677446. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Hydrogen Sulfide - Sulfides - Disulfides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

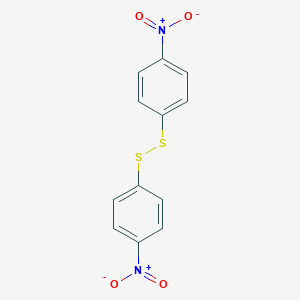

Structure

2D Structure

Properties

IUPAC Name |

1-nitro-4-[(4-nitrophenyl)disulfanyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4S2/c15-13(16)9-1-5-11(6-2-9)19-20-12-7-3-10(4-8-12)14(17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGZRLZJBLEVFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])SSC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059211 | |

| Record name | Disulfide, bis(4-nitrophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100-32-3 | |

| Record name | Bis(4-nitrophenyl) disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dinitrodiphenyldisulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(4-nitrophenyl) disulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Disulfide, bis(4-nitrophenyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disulfide, bis(4-nitrophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-nitrophenyl) disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DINITRODIPHENYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F16G70DEUU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Versatile Reagent in Sulfur Containing Compound Formation

Bis(4-nitrophenyl) disulfide serves as a crucial reagent in the synthesis of a wide array of sulfur-containing compounds. smolecule.com Its utility stems from the reactivity of the disulfide bond, which can undergo cleavage and subsequent reactions to introduce sulfur atoms into organic molecules.

One of the primary applications is in thiol-disulfide exchange reactions. cymitquimica.com This process involves the reaction of a thiol with a disulfide, leading to the formation of a new disulfide and a new thiol. The equilibrium of this reaction can be manipulated to favor the desired product. The electron-withdrawing nature of the nitro groups in this compound makes the disulfide bond more susceptible to nucleophilic attack by thiols, facilitating these exchange reactions.

Furthermore, this compound is employed in the disulfidation of alkenes, a reaction that introduces a disulfide group across a carbon-carbon double bond. lookchem.com This transformation is a valuable method for the synthesis of vicinal dithiols and other sulfur-containing functionalities. The reaction typically proceeds via an electrophilic addition mechanism, where the disulfide acts as an electrophile.

The compound is also utilized in the synthesis of heterocyclic compounds. For instance, it plays a role in the preparation of 2H-1,4-benzothiazin-3(4H)-ones and 2H-1,4-benzoselenazin-3(4H)-ones, highlighting its importance in constructing complex molecular architectures.

Role in Peptide Synthesis As Coupling or Activating Reagent

While not a classical coupling reagent in the same vein as carbodiimides or phosphonium (B103445) salts, the principles of activation involving sulfur-containing compounds are relevant to peptide synthesis. The activation of the carboxyl group of an amino acid is a critical step in forming a peptide bond. uniurb.it This activation is typically achieved by converting the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by the amino group of another amino acid. uniurb.it

In the context of peptide synthesis, reagents containing sulfur, particularly those that can form activated thioesters, have been explored. While direct use of bis(4-nitrophenyl) disulfide as a primary coupling reagent is not extensively documented in mainstream peptide synthesis protocols, its derivatives and related sulfur compounds have found application. For instance, p-nitrophenyl esters have been used for coupling amino acids. researchgate.net

The underlying principle involves the formation of an active ester, where the p-nitrophenyl group acts as a good leaving group, facilitating the subsequent aminolysis to form the peptide bond. The reactivity of such esters is crucial for efficient coupling.

Precursor for Functionalized Aromatic Compounds

Bis(4-nitrophenyl) disulfide serves as a valuable starting material for the synthesis of various functionalized aromatic compounds. The nitro groups and the disulfide linkage provide reactive sites for a range of chemical transformations.

One significant application is in the synthesis of aryl sulfurpentafluorides. google.com this compound, being a deactivated aromatic compound, is a suitable precursor for this transformation. google.com The reaction involves the use of a fluorinating agent to introduce the SF5 group onto the aromatic ring. google.com

The compound is also a precursor for 4-nitrophenylthiol, a key intermediate in many organic syntheses. Reduction of the disulfide bond in this compound yields two equivalents of 4-nitrophenylthiol. This thiol can then be used in a variety of reactions, including nucleophilic aromatic substitution and the synthesis of other sulfur-containing molecules.

Furthermore, the nitro groups on the aromatic rings can be reduced to amino groups, opening up another avenue for functionalization. This transformation allows for the synthesis of a wide range of substituted anilines, which are important building blocks in the pharmaceutical and materials science industries. The resulting aminophenyl disulfides can be further modified or used in polymerization reactions.

Utility in the Synthesis of Non Symmetrical Disulfides

The synthesis of unsymmetrical disulfides, which contain two different organic substituents on the sulfur atoms, is a challenging yet important task in organic chemistry. Bis(4-nitrophenyl) disulfide can be utilized in strategies to access these compounds.

One common method involves the reaction of a symmetrical disulfide with a thiol in a thiol-disulfide exchange reaction. By carefully controlling the reaction conditions and the stoichiometry of the reactants, it is possible to favor the formation of the unsymmetrical disulfide. The reactivity of this compound makes it a good candidate for such reactions.

An alternative approach involves the in-situ generation of an unsymmetrical disulfide from two different symmetrical disulfides. Electrochemical methods have been developed for the metathesis of disulfide bonds, allowing for the formation of a mixture of symmetrical and unsymmetrical disulfides. d-nb.info While the synthesis of unsymmetrical thiosulfonates from this compound has been reported to be challenging under certain electrochemical conditions, the principle of disulfide metathesis remains a viable strategy for generating unsymmetrical disulfides. researchgate.net

Research has also explored the synthesis of unsymmetrical disulfides from thioacetates and thiosulfonates. In some cases, the reaction of an unactivated thioacetate (B1230152) with an electron-deficient thiosulfonate, such as one derived from 4-nitrothiophenol (B108094), can lead to the formation of the desired unsymmetrical disulfide. d-nb.info The electronic properties of the nitrophenyl group play a crucial role in the outcome of these reactions. nih.gov

Catalytic Roles and Mechanochemical Phenomena

Catalytic Activity of Amine Catalysts in Dynamic Combinatorial Chemistry

Dynamic combinatorial chemistry relies on reversible reactions to generate libraries of interconverting molecules. The base-catalyzed exchange of disulfides is a prominent reaction in this field, typically initiated by the nucleophilic attack of a thiolate anion on a disulfide bond. While liquid amines are known to catalyze this exchange in solution, recent research has demonstrated that solid amines can also serve as effective catalysts, particularly under mechanochemical conditions.

In solution, the catalytic activity of most solid amines for disulfide exchange is remarkably slow, with equilibration times stretching to weeks or even months at standard concentrations. This sluggishness limits their practical application in solution-based dynamic combinatorial chemistry. However, the catalytic landscape dramatically changes when the reaction is performed in the solid state using ball milling.

A study investigating the efficacy of ten different solid amine catalysts revealed a significant acceleration in the rate of disulfide exchange under mechanochemical grinding. This acceleration is attributed to the enhanced mixing and increased reactivity at the molecular level induced by the mechanical forces within the ball mill. The proposed mechanism involves the amine catalyst acting as a nucleophile, attacking the disulfide bond to generate a thiolate anion, which then propagates the disulfide exchange process.

The efficiency of these solid amine catalysts can be influenced by their physical properties, such as hygroscopicity, melting point, and friability, which affect their dispersion and interaction with the disulfide substrates during milling.

| Catalyst Type | Condition | Typical Equilibration Time |

|---|---|---|

| Solid Amine Catalysts | Solution (2mM) | Weeks to Months |

| Solid Amine Catalysts | Mechanochemical (Ball Milling) | 1 to 3 hours |

Acceleration of Disulfide Exchange Under Mechanochemical Conditions

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful tool for accelerating reactions that are slow in solution. In the context of disulfide exchange involving bis(4-nitrophenyl) disulfide, ball mill grinding provides a solvent-free or low-solvent environment where the reaction kinetics are dramatically enhanced. researchgate.net

Research has shown that disulfide-based dynamic combinatorial libraries can reach equilibrium within one to three hours when subjected to mechanochemical grinding with a solid amine catalyst. researchgate.net This is a stark contrast to the weeks or months required for the same reaction to equilibrate in solution in the presence of the same catalysts. researchgate.net For many of the tested solid amine catalysts, equilibrium was achieved in less than an hour of milling. cam.ac.uk

The final equilibrium position under mechanochemical conditions is independent of the specific solid amine catalyst used, suggesting that the thermodynamic minimum of the system is being reached. researchgate.net However, the rate at which this equilibrium is achieved can vary depending on the catalyst. cam.ac.uk Furthermore, the presence of small amounts of solvent, in what is known as liquid-assisted grinding (LAG), can also influence the reaction, sometimes leading to different polymorphic forms of the products compared to neat grinding (NG).

The significant rate enhancement observed under mechanochemical conditions underscores the potential of this technique to overcome the kinetic barriers that can hinder the application of dynamic combinatorial chemistry in solution.

| Catalyst | Condition | Time to Equilibrium |

|---|---|---|

| Piperazine | Mechanochemical | < 3 hours |

| Various Solid Amines (10 tested) | Mechanochemical | Many in < 1 hour |

Influence of Trace Metal Residues on Dimerization Reactions

The formation of this compound often proceeds through the dimerization of its precursor, 4-nitrothiophenol (B108094). This dimerization can be influenced by external factors, including the presence of trace metal residues which can act as catalysts.

Investigations into the dimerization of 4-nitrothiophenol to this compound in the air have revealed that this process can be ignited by trace metal residues present in the starting material. Analysis using inductively coupled plasma optical mass spectrometry has supported this hypothesis. The presence of these metallic impurities can catalyze the oxidation of the thiol groups, leading to the formation of the disulfide bond.

This catalytic activity of trace metals is an important consideration in the synthesis and handling of this compound, as their presence can lead to unintended dimerization and affect the purity of the compound. The specific metals that are most effective as catalysts for this reaction and the precise mechanism of their action are areas of ongoing research.

| Potential Catalyst | Source | Observed Effect |

|---|---|---|

| Trace Metal Residues | Impurities in 4-nitrothiophenol | Catalyzes dimerization to this compound |

Compound Index

| Compound Name |

|---|

| This compound |

| 4-nitrothiophenol |

| Piperazine |

Structural Elucidation and Supramolecular Interactions

The unique properties and behavior of Bis(4-nitrophenyl) disulfide are deeply rooted in its distinct molecular and electronic structure. A comprehensive understanding of these aspects is crucial for appreciating its reactivity and potential applications.

Molecular Architecture and Electronic Effects

The molecular framework of this compound is characterized by two 4-nitrophenyl groups linked by a disulfide bridge. This arrangement gives rise to significant electronic perturbations that dictate the molecule's chemical personality.

The presence of nitro (-NO₂) groups at the para positions of the phenyl rings exerts a strong electron-withdrawing effect. Current time information in Chatham County, US.114.55.40 This effect significantly depletes the electron density of the aromatic rings, rendering them more electrophilic compared to unsubstituted phenyl disulfides. This increased electrophilicity enhances the compound's propensity to participate in reactions involving nucleophilic attack. Furthermore, the electron-withdrawing nature of the nitro groups influences the stability of the disulfide bond itself.

| Property | Description | Reference |

| Molecular Formula | C₁₂H₈N₂O₄S₂ | nist.govcymitquimica.comganapalifescience.com |

| Molecular Weight | 308.33 g/mol | nist.govganapalifescience.com |

| Appearance | Yellow crystalline solid | cymitquimica.com |

Influence of Nitro Groups on Reactivity

The potent electron-withdrawing capacity of the nitro groups is a defining feature of this compound's reactivity profile. This electronic influence makes the aromatic rings susceptible to nucleophilic aromatic substitution reactions. Moreover, the electron-deficient nature of the sulfur-sulfur bond can facilitate its cleavage in the presence of suitable reducing agents, leading to the formation of 4-nitrothiophenol (B108094). This reactivity is a key aspect of its utility in various chemical transformations.

Aromatic Character and Stability

The inherent aromaticity of the two phenyl rings confers a significant degree of stability to the this compound molecule. 114.55.40 The delocalized π-electron system across each ring contributes to a lower ground-state energy. The molecule is relatively stable under ambient conditions, although the disulfide linkage can be cleaved under specific chemical or thermal stimuli. researchgate.net

Crystal Structure Analysis

The solid-state architecture of this compound is a testament to the power of subtle, non-covalent interactions in dictating macroscopic structure. X-ray crystallographic studies have revealed a complex and elegant three-dimensional network stabilized by a combination of hydrogen bonds and π-π stacking interactions. psu.eduiucr.org

Hydrogen Bonding Interactions (C-H...O)

In the crystalline state, this compound molecules are organized through a network of weak C-H...O hydrogen bonds. psu.eduiucr.org These interactions occur between the hydrogen atoms of the aromatic rings and the oxygen atoms of the nitro groups on adjacent molecules. While individually weak, the cumulative effect of these hydrogen bonds is significant, contributing to the formation of sheet-like structures. psu.edu The molecules lie across twofold rotation axes within the crystal lattice, which belongs to the C2/c space group. psu.edu

Formation of Three-Dimensional Frameworks

The interplay of C-H...O hydrogen bonds and aromatic π-π stacking interactions results in the formation of a robust and intricate three-dimensional supramolecular framework. psu.eduiucr.org The hydrogen bonds link the molecules into sheets, and these sheets are then interconnected through the π-π stacking of the aromatic rings. psu.edu This hierarchical assembly demonstrates how specific and directional non-covalent forces can guide the self-organization of molecules into a well-defined, extended solid-state structure.

| Interaction Type | Description | Consequence | Reference |

| C-H...O Hydrogen Bonds | Interaction between aromatic C-H donors and nitro group O acceptors of neighboring molecules. | Links molecules into sheet-like motifs. | psu.eduiucr.org |

| Aromatic π-π Stacking | Face-to-face stacking of the electron-deficient nitrophenyl rings. | Connects the hydrogen-bonded sheets. | psu.edu |

| Overall Structure | A combination of the above interactions. | Formation of a continuous three-dimensional framework. | psu.eduiucr.org |

Conformational Preferences and Molecular Dynamics

Computational studies, including ab initio calculations, have been employed to determine the optimized structure of the molecule. oup.com These theoretical approaches, in conjunction with experimental data from X-ray crystallography, provide a detailed picture of the molecule's preferred geometry. In the solid state, the crystal structure of this compound is characterized by a three-dimensional framework constructed from C-H···O hydrogen bonds and aromatic π-π stacking interactions. researchgate.net

While extensive molecular dynamics (MD) simulations specifically detailing the conformational dynamics of isolated this compound in various media are not extensively documented in the reviewed literature, MD simulations are a recognized tool for studying the behavior of molecular systems over time. researchgate.net Such simulations could predict bulk properties and the dynamic interplay of noncovalent interactions that govern the conformational preferences. For instance, MD simulations have been used to study the behavior of related molecules, such as benzenethiolate (B8638828) on gold surfaces, providing insights into molecular orientation and interactions. acs.orgnih.gov

The stability of different conformers is influenced by factors such as steric hindrance and non-covalent interactions. For example, in related substituted diphenyl disulfides, the presence of different substituents can enhance certain interactions, like π-π stacking, thereby stabilizing specific conformers. researchgate.net

Comparative Studies of Supramolecular Aggregation in Isomers and Analogs

The supramolecular aggregation of this compound is significantly influenced by the position of the nitro group on the phenyl rings, as revealed by comparative studies with its isomers. All three symmetrical isomers—bis(2-nitrophenyl) disulfide, bis(3-nitrophenyl) disulfide, and this compound—exhibit direction-specific supramolecular aggregation. nih.gov In contrast, the unsymmetrical isomer, 2-nitrophenyl 4-nitrophenyl disulfide, shows a notable absence of such direction-specific intermolecular interactions, including C-H···O hydrogen bonds and aromatic π-π stacking. nih.gov

In the case of this compound, the supramolecular structure is a three-dimensional framework built upon C-H···O hydrogen bonds and π-π stacking interactions. researchgate.netiucr.org This is in contrast to some of its analogs. For instance, the crystal structure of bis(2-nitrophenyl) disulfide reveals significant intramolecular S···O interactions, with distances of 2.636 Å and 2.588 Å, which are considerably less than the sum of the van der Waals radii for sulfur and oxygen. rsc.org This suggests a degree of non-bonded attraction that influences the molecular conformation and potentially the larger supramolecular assembly. rsc.org A hypervalent four-center six-electron O···S–S···O interaction has been identified in 2,2′-dinitrodiphenyl disulfide, which, along with intramolecular C–H···S hydrogen bonds, counteracts steric repulsion. acs.org

The study of other analogs, such as various 2-nitrophenylthiolates, further highlights the interplay between molecular conformation and supramolecular aggregation. nih.gov For example, in a series of asymmetrically substituted disulfides including 2-nitro-4'-methyldiphenyl disulfide and 2-nitro-4'-chlorodiphenyl disulfide, the molecules are present as isolated units in the crystal structure. nih.gov However, in bis(2-nitro-4-trifluoromethylphenyl) disulfide, C-H···O hydrogen bonds lead to the formation of two-dimensional arrays. nih.govlookchem.com This demonstrates that substitutions on the phenyl ring can dramatically alter the nature and dimensionality of the resulting supramolecular architecture. nih.gov

The table below summarizes the key supramolecular interactions observed in this compound and some of its isomers and analogs.

| Compound Name | Key Supramolecular Interactions | Dimensionality of Assembly |

| This compound | C-H···O hydrogen bonds, π-π stacking | Three-dimensional researchgate.net |

| Bis(2-nitrophenyl) disulfide | C-H···O hydrogen bonds | One-dimensional nih.gov |

| Bis(3-nitrophenyl) disulfide | Direction-specific aggregation | Not specified |

| 2-Nitrophenyl 4-nitrophenyl disulfide | No direction-specific interactions | Not applicable nih.gov |

| Bis(2-nitro-4-trifluoromethylphenyl) disulfide | C-H···O hydrogen bonds | Two-dimensional nih.gov |

This comparative analysis underscores the critical role of the nitro group's position and the presence of other substituents in dictating the types of non-covalent interactions that drive supramolecular self-assembly in this class of compounds.

Advanced Spectroscopic Characterization in Research

Raman Spectroscopy for Reaction Monitoring and Structural Analysis

Raman spectroscopy serves as a powerful tool for probing the vibrational modes of Bis(4-nitrophenyl) disulfide, providing a unique molecular fingerprint that is invaluable for structural analysis and monitoring chemical transformations.

Investigation of Dimerization Processes

The formation of this compound through the dimerization of p-nitrothiophenol (PNTP) is a process well-suited for investigation by Raman spectroscopy. researchgate.net This dimerization can be accelerated by factors such as laser illumination. researchgate.net The key spectral change indicating this transformation is the disappearance of the S-H stretching band of the p-nitrothiophenol monomer and the emergence of a band corresponding to the S-S disulfide bond, which is typically observed in the range of 529-550 cm⁻¹. researchgate.net

Surface-Enhanced Raman Scattering (SERS) Studies

This compound is a frequently utilized probe molecule in Surface-Enhanced Raman Scattering (SERS), a technique that dramatically amplifies Raman signals for molecules adsorbed on metallic nanostructures. researchgate.net When adsorbed on surfaces like gold or silver, the SERS spectra of this compound exhibit significantly enhanced vibrational bands. researchgate.netacs.org Prominent among these are the symmetric and asymmetric stretching vibrations of the NO₂ group. researchgate.net The orientation of the molecule on the metallic surface can be inferred from the relative enhancements of different vibrational modes. researchgate.net For instance, strong enhancement of the out-of-plane deformation modes of the benzene (B151609) ring can suggest a parallel orientation with the metal surface. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Compound Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the precise structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide critical data for confirming its molecular structure.

In ¹H NMR spectra, the chemically equivalent aromatic protons of the two nitrophenyl rings typically show distinct signals. For example, in deuterated chloroform (B151607) (CDCl₃), multiplets can be observed around δ 7.46–7.35 ppm and δ 7.26 ppm. rsc.org In other instances, two doublets are reported at approximately δ 8.19 ppm and δ 7.61 ppm, characteristic of the para-substituted rings. The electron-withdrawing nature of the nitro group causes the protons adjacent to it to appear at a higher chemical shift (downfield).

¹³C NMR spectroscopy provides complementary information on the carbon skeleton. The chemical shifts of the carbon atoms, including those bonded to the sulfur and the nitro group, confirm the substitution pattern of the aromatic rings.

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry (MS) is indispensable for verifying the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₁₂H₈N₂O₄S₂ and a molecular weight of approximately 308.33 g/mol . nist.govepa.gov In mass spectra, a molecular ion peak corresponding to this mass is observed, confirming the identity of the compound. rsc.org For instance, a peak at m/z 308 is reported in LC-MS analysis. rsc.org The isotopic distribution pattern, especially the presence of the ³⁴S isotope, further validates the presence of two sulfur atoms in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. The spectrum typically shows absorption maxima in the ultraviolet region, which are attributed to π → π* transitions within the aromatic rings. ias.ac.in These absorption bands are sensitive to the solvent used. rsc.org For instance, in methanol, an absorption maximum (λmax) is observed well below 400 nm. ias.ac.in In some cases, dissolving this compound in dimethyl sulfoxide (B87167) (DMSO) can lead to the formation of the 4-nitrophenylthiolate anion, which exhibits a visible absorption peak around 502 nm. rsc.orgrsc.org

Surface Analysis Techniques for Thin Films

When this compound is deposited as a thin film or a self-assembled monolayer (SAM) on a substrate, various surface-sensitive techniques are used for characterization.

X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical states of the atoms on the surface. For this compound films, XPS can confirm the presence of carbon, nitrogen, oxygen, and sulfur, and can provide insights into the integrity of the disulfide bond upon adsorption. acs.org

Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM): These high-resolution microscopy techniques are used to visualize the morphology and arrangement of molecules in the thin film. nih.govacs.org For example, AFM has been used to reveal an island-like morphology for films formed from related nitroso-disulfide compounds on gold surfaces. nih.govacs.org

Ellipsometry: This technique measures the thickness of the thin films, which can indicate whether a monolayer or a multilayer structure has formed. nih.govacs.org

Interactive Data Table: Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Observed Values | Reference |

| Raman Spectroscopy | S-S stretch | 529 - 550 cm⁻¹ | researchgate.net |

| ¹H NMR Spectroscopy | Chemical Shift (δ) | ~7.26, 7.35-7.46 ppm (in CDCl₃) | rsc.org |

| Chemical Shift (δ) | ~7.61, 8.19 ppm | ||

| Mass Spectrometry | Molecular Ion (m/z) | 308 | rsc.org |

| UV-Vis Spectroscopy | λmax (in Methanol) | < 400 nm | ias.ac.in |

| λmax (thiolate in DMSO) | ~502 nm | rsc.orgrsc.org |

Ellipsometry for Film Thickness Determination

Ellipsometry is a non-destructive optical technique used to determine the properties of thin films, including thickness and refractive index. In the context of molecules related to this compound, it has been instrumental in measuring the thickness of self-assembled monolayers on gold (Au(111)) surfaces.

Research has utilized ellipsometry to compare the film thicknesses of various disulfide-containing nitro and nitroso compounds. nih.govacs.orgresearchgate.net These studies provide a reference for understanding the monolayer formation from this compound. For instance, after a 24-hour immersion period, the thickness of SAMs formed from structurally analogous nitro-terminated disulfides was measured. acs.org The data reveals that the molecular structure directly influences the resulting film thickness. For example, a monolayer of 4-nitrophenyl disulfide (NO2PDS) was found to have a thickness of approximately 0.92 nm, while a biphenyl-containing analogue (NO2BPDS) formed a thicker monolayer at about 1.30 nm. acs.org Another related compound, which includes a methylene (B1212753) spacer (NO2BnDS), formed a monolayer with a thickness of around 1.07 nm. nih.govacs.org These values are crucial for confirming the formation of a monolayer as opposed to thicker, multilayered structures. nih.govresearchgate.net

Table 1: Ellipsometry-Derived Thicknesses of Related Nitro-Terminated Self-Assembled Monolayers on Au(111)

| Compound | Abbreviation | Measured Film Thickness (nm) | Reference |

|---|---|---|---|

| Bis(4-nitrobenzyl) disulfide | NO2BnDS (1a) | ~1.07 | nih.govacs.org |

| 4-Nitrophenyl disulfide | NO2PDS (2b) | ~0.92 | acs.org |

| 1,2-Bis(4'-nitro-[1,1'-biphenyl]-4-yl)disulfane | NO2BPDS (3f) | ~1.30 | acs.org |

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to image the topography of a sample surface. It is a vital tool for assessing the morphology and quality of films formed from this compound and related compounds on substrates.

Studies employing AFM have investigated the surface morphology of films self-assembled on Au(111) substrates. nih.govresearchgate.net When comparing the monolayers formed from nitro derivatives to those formed from their nitroso counterparts, significant differences in surface morphology are observed. nih.gov The nitro-terminated monolayers, such as those that would be formed from this compound, are characterized by a rather homogeneous surface. nih.govresearchgate.net This suggests a uniform and well-ordered film formation. In contrast, AFM images of films from the corresponding nitrosoarenes reveal a distinct island-like morphology, indicating a less uniform and more clustered assembly on the gold surface. nih.govresearchgate.net

Scanning Tunneling Microscopy (STM) for Surface Structures

Scanning Tunneling Microscopy (STM) provides unparalleled real-space images of surfaces at the atomic level, making it indispensable for determining the specific arrangement and structure of molecules within a self-assembled monolayer. wsu.edu The chemisorption of this compound on a gold surface leads to the formation of a 4-nitrothiophenol (B108094) (4-NTP) self-assembled monolayer, the structure of which has been extensively studied.

STM investigations reveal that 4-NTP SAMs on Au(111) are complex, often consisting of a mix of ordered and disordered phases. acs.org At potentials where no electrochemical reactions occur, the surface is characterized by small, ordered domains, typically with dimensions around 10 nm × 2 nm, coexisting with unordered phases that can occupy as much as 50% of the substrate surface. acs.orgresearchgate.net

Further detailed STM studies have identified distinct molecular configurations within these domains. colorado.edu The 4-NTP molecules can adopt both "standing-up" and "lying-down" orientations relative to the gold surface, with each phase occupying roughly half of the surface area. colorado.edu The standing-up phase tends to form in striped areas with anisotropic dimensions, ranging from 2.5 to 6 nm in one direction and 2.5 to 15 nm in the other. colorado.edu In some cases, long-range ordered aromatic SAMs can form a √3 × √3 structure, and STM has also observed specific, reversible arrangements such as hexagons and zigzags. acs.org In contrast, STM studies of related nitrosoarene films show poorly organized surface structures, with oligomer chains that are likely interdigitated and significantly tilted relative to the surface normal. nih.govacs.orgresearchgate.net

Computational and Theoretical Chemical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a robust method for studying the electronic structure and properties of molecules like bis(4-nitrophenyl) disulfide. It offers a good balance between computational cost and accuracy, making it suitable for a wide range of chemical investigations.

The conformational landscape of diaryl disulfides is characterized by the rotation around the S-S bond and the C-S bonds. DFT calculations have been employed to predict the most stable conformers of substituted diphenyl disulfides. For instance, studies on related compounds like 4,4'-dibromodiphenyl disulfide have revealed a preference for a conformer where the phenyl rings are in a sliding π-π stacking arrangement, which is stabilized by enhanced π-π interactions due to the substituents. researchgate.net While specific conformational analysis of this compound using DFT is not extensively reported in the provided search results, the principles from analogous molecules suggest that the nitro groups at the para positions would significantly influence the conformational equilibrium through electronic and steric effects.

The strength of the disulfide bond is a critical factor in the chemistry of this compound. DFT calculations are a valuable tool for determining the S-S bond dissociation energy (BDE). Studies have shown that the electronic effects of substituents play a predominant role in determining the S-S bond strength in disulfides. semanticscholar.org The electron-withdrawing nature of the nitro groups in this compound is expected to weaken the S-S bond compared to unsubstituted diphenyl disulfide. The calculated BDE for a related aromatic disulfide, 4-methoxybenzenethiyl radical, was found to be slightly lower than that of the unsubstituted benzenethiyl radical, highlighting the influence of substituents. researchgate.net The typical BDE for disulfide bonds is around 251 kJ/mol. researchgate.net

A comparative table of calculated S-S Bond Dissociation Energies (BDEs) for various disulfides is presented below to contextualize the expected strength of the bond in this compound.

| Disulfide Compound | Calculated BDE (kcal/mol) | Computational Method |

| Diethyl disulfide (Et2S2) | 59.46 | DFT (BMK/6-311G(d,p)) |

| 4,4'-Dimethoxydiphenyl disulfide | 49.0 | DFT |

| Diphenyl disulfide | 54.5 | DFT |

This table is illustrative and based on data for related compounds. The specific BDE for this compound would require a dedicated DFT calculation.

Mechanistic Insights through Computational Modeling

Computational modeling provides a lens to explore the intricate details of chemical reactions involving this compound, offering insights into electron transfer processes and the role of subtle noncovalent interactions.

The presence of electron-withdrawing nitro groups makes this compound a potential electron acceptor. Computational studies on similar disulfide-containing molecules have shed light on their ability to undergo multi-electron transfer reactions. nih.gov For instance, a terphenyl (bis)disulfide was shown to undergo a four-electron reduction in two separate electrochemical steps. nih.gov This suggests that this compound could also exhibit interesting redox chemistry involving the uptake of electrons, potentially leading to the cleavage of the S-S bond. The study of electron transport in iron-sulfur clusters in enzymes also provides a broader context for understanding electron transfer processes in sulfur-containing systems. chemrxiv.orgchemrxiv.org

Thermochemical Property Calculations

Computational methods are instrumental in determining the thermochemical properties of molecules, which are crucial for understanding their stability and reactivity.

The thermochemical properties of 4,4′-dinitrodiphenyl disulfide have been determined both experimentally and computationally. semanticscholar.org The standard molar formation enthalpy in the gas phase (ΔfHm°(g)) was computed using the G4 composite method. semanticscholar.org These theoretical calculations were found to be in good agreement with experimental values, differing by less than 5.5 kJ·mol−1. semanticscholar.org Additionally, the heat capacities of the gas phase were calculated using molecular orbital calculations. semanticscholar.org

Below is a table summarizing some of the calculated and experimentally determined thermochemical properties for 4,4′-dinitrodiphenyl disulfide.

| Property | Value | Method |

| Standard Molar Enthalpy of Formation in the Gas Phase (ΔfHm°(g)) | G4 Composite Method semanticscholar.org | |

| Gas Phase Heat Capacity (Cp(g)) | Molecular Orbital Calculations semanticscholar.org | |

| Solid Phase Heat Capacity (Cp(s)) at 298.15 K | 315.8 J·K⁻¹·mol⁻¹ | DSC acs.org |

| Liquid Phase Heat Capacity (Cp(l)) at 473.15 K | 480.3 J·K⁻¹·mol⁻¹ | DSC acs.org |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful model used to analyze the electron density of a chemical system, providing insights into chemical bonding and molecular structure. wikipedia.orgamercrystalassn.org This theory defines chemical bonds and atomic interactions based on the topology of the electron density. wikipedia.orgwiley-vch.de

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational chemistry technique that provides a description of the localized bonding pattern in a molecule, akin to a Lewis structure. wikipedia.orgwisc.edu It examines donor-acceptor interactions, which are crucial for understanding molecular stability arising from hyperconjugation and charge delocalization. periodicodimineralogia.it

For this compound, NBO analysis has been employed to study its intramolecular interactions. acs.org A key finding from the NBO analysis is the role of the nitro (–NO2) group as an electron-accepting moiety. acs.org The analysis focuses on the interactions between occupied (donor) and unoccupied (acceptor) orbitals. In this molecule, the analysis of the bonds within the nitro group (N1–O1 and N1–O2) and the adjacent carbon-carbon bonds (C3–C4, C4–C5) helps to quantify the electron-accepting nature of the nitro substituent. acs.org These delocalization effects, where electron density is shared between filled bonding orbitals and empty antibonding orbitals, contribute significantly to the molecule's electronic structure and stability. wikipedia.org

Biological and Medicinal Chemistry Research Applications

Role in Redox Biology

Redox biology is a field that explores the roles of reduction-oxidation (redox) reactions in cellular function. Bis(4-nitrophenyl) disulfide serves as a valuable tool in this area due to its capacity to interact with and perturb the cellular thiol-disulfide balance, a critical component of redox homeostasis.

The central feature of this compound's biological reactivity is its disulfide bond, which can readily undergo thiol-disulfide exchange reactions. cymitquimica.comlibretexts.org This process involves a nucleophilic attack on the disulfide bond by a thiolate anion (RS⁻), which is the deprotonated form of a thiol (RSH). libretexts.org Thiol-containing biomolecules, such as the amino acid cysteine and the tripeptide antioxidant glutathione (B108866) (GSH), are abundant in biological systems and are key players in maintaining the cellular redox state. libretexts.orglibretexts.org

The reaction between this compound and a biological thiol results in the cleavage of the disulfide bond and the formation of a new, mixed disulfide, along with the release of a 4-nitrothiophenol (B108094) molecule. This interaction is fundamental to its biological effects, as it can deplete cellular pools of important reducing agents like GSH and modify cysteine residues in proteins. nih.govnih.gov The high concentration of GSH within cells typically maintains intracellular proteins in a reduced, free-thiol state; however, an agent like this compound can disrupt this balance. libretexts.orglibretexts.org

By reacting with cysteine residues, this compound can directly modulate the function of a wide range of proteins. Cysteine residues are often critical components of enzyme active sites, allosteric regulatory sites, or are essential for maintaining the correct three-dimensional protein structure through disulfide bridges. nih.govnih.gov The modification of these crucial thiols can lead to the inhibition or alteration of protein activity.

This principle is a key aspect of the compound's mechanism of action in various studies. For instance, the antibacterial effects of related disulfide compounds have been linked to the inhibition of essential thiol-dependent enzymes in bacteria. nih.gov One such example is the E. coli β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme with a critical cysteine residue in its active site that is necessary for bacterial fatty acid biosynthesis. nih.gov The reaction of a disulfide compound with this thiol functionality can form a mixed disulfide, thereby inactivating the enzyme and halting a vital metabolic pathway. nih.gov

Potential in Therapeutic Development

The reactivity of this compound towards biological thiols has prompted investigations into its potential as a therapeutic agent, particularly in areas where targeting thiol-dependent processes could be beneficial, such as in antimicrobial and anticancer research.

Research has demonstrated that nitrophenyl disulfide compounds exhibit antimicrobial properties. Specifically, para-nitrophenyl disulfides, such as this compound, have shown activity against bacteria like Staphylococcus aureus and Bacillus anthracis. nih.gov The antimicrobial action is critically dependent on the disulfide linkage; the corresponding sulfide (B99878) analog, bis(p-nitrophenyl) sulfide, was found to be inactive, confirming the essential role of the S-S bond. nih.gov

The proposed mechanism of action involves the disulfide compound acting as a sulfur electrophile that engages in a thio transfer with a reactive thiol within the bacterial cell, such as glutathione or cysteine residues on enzymes. nih.gov This interaction can disrupt bacterial metabolism and induce oxidative stress, leading to cell death. nih.gov

Table 1: Research Findings on the Antimicrobial Potential of Related Disulfide Compounds

| Compound Class | Target Organism(s) | Observed Effect / Mechanism | Reference |

|---|---|---|---|

| Aryl–alkyl disulfides | E. coli | High inhibitory activity against β-ketoacyl-acyl carrier protein synthase III (FabH), disrupting lipid biosynthesis. | nih.gov |

| S,S-bis(phenylamino) disulfide | Francisella tularensis | Robust antibacterial activity with a reported MIC value of 1 µg/mL. | nih.gov |

The investigation of disulfide-containing compounds as potential anticancer agents is an active area of research. One key rationale is the difference in redox environments between normal cells and tumor cells. Many tumor tissues have significantly higher concentrations of glutathione (GSH) compared to normal tissues, a condition that helps them combat oxidative stress but also presents a potential therapeutic vulnerability. dovepress.com This elevated GSH level can be exploited to selectively activate prodrugs that contain a disulfide bond, leading to targeted drug release within the tumor microenvironment. dovepress.comresearchgate.net

While direct studies on this compound are limited, research on analogous compounds provides insight into potential mechanisms. For example, diphenyl disulfide (DPDS) has been shown to inhibit proliferation and induce apoptosis in breast cancer cell lines. nih.gov Another related compound, Bis(4-fluorobenzyl)trisulfide, demonstrated potent anticancer activities across a broad spectrum of tumor cell lines by inhibiting microtubule dynamics, a process crucial for cell division. nih.gov These findings suggest that the disulfide scaffold is a promising feature for the design of novel anticancer therapeutics.

Table 2: Anticancer Activity of Structurally Related Disulfide Compounds

| Compound | Cancer Cell Line(s) | Mechanism of Action | Reference |

|---|---|---|---|

| Diphenyl disulfide (DPDS) | Breast cancer cells | Inhibited cellular proliferation and viability; induced apoptosis. | nih.gov |

The biological activity of this compound may also be linked to the generation of reactive oxygen species (ROS). ROS are highly reactive chemical species, such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), that can cause significant damage to cellular components including DNA, lipids, and proteins when present in excess, a state known as oxidative stress. wikipedia.orgnih.gov

The mechanism of ROS generation by disulfide compounds can involve a redox cycling process. For example, the natural disulfide-containing compound gliotoxin is thought to undergo reduction to its bis-thiol form, which is then rapidly re-oxidized back to the disulfide, a cycle that generates superoxide and hydrogen peroxide. nih.gov This production of ROS can lead to DNA damage and subsequent cytotoxicity. nih.gov Furthermore, the presence of nitroaromatic groups, such as the nitrophenyl groups in the subject compound, is a feature found in other molecules known to generate ROS. Certain nitro-containing compounds can undergo enzymatic reduction to form radical intermediates that react with molecular oxygen to produce superoxide, thus inducing oxidative stress. nih.govresearchgate.net This dual potential for ROS generation—from both the disulfide bond and the nitro groups—suggests that a significant component of the cytotoxic effects of this compound could be mediated through the induction of lethal oxidative stress.

Biochemical Research Tool for Thiol Chemistry

This compound serves as a valuable reagent in biochemical research for the detection and quantification of free sulfhydryl (thiol) groups. cymitquimica.com The utility of this compound is rooted in its ability to undergo a thiol-disulfide exchange reaction, a fundamental process in thiol chemistry. nih.govnih.gov This reaction provides a straightforward and quantifiable method for determining the concentration of thiols in a sample, which is crucial for studying protein structure, enzyme activity, and cellular redox states. nih.govnih.gov

The core mechanism involves the reaction of a thiol (R-SH) with the disulfide bond of this compound. In this reaction, the thiolate anion (R-S⁻), which is the more nucleophilic form of the thiol, attacks one of the sulfur atoms in the disulfide bond. nih.govresearchgate.netlibretexts.org This nucleophilic attack results in the cleavage of the S-S bond, leading to the formation of a new, mixed disulfide and the release of a 4-nitrothiophenol molecule. cymitquimica.combiolmolchem.com

The reaction can be summarized as follows:

(O₂NC₆H₄)₂S₂ + R-SH → R-S-S-C₆H₄NO₂ + HSC₆H₄NO₂

This thiol-disulfide exchange is an equilibrium process. However, the presence of the electron-withdrawing nitro groups on the phenyl rings of this compound makes the disulfide bond more susceptible to nucleophilic attack, driving the reaction forward. cymitquimica.com

The utility of this compound as a research tool stems from the properties of the reaction product, 4-nitrothiophenol. wikipedia.org This released molecule is a chromophore, meaning it absorbs light in the visible spectrum. nih.gov In its protonated form (4-nitrothiophenol), it is a yellow solid. wikipedia.org Under basic conditions, the thiol group deprotonates to form the 4-nitrothiophenolate anion, which exhibits a strong, characteristic absorbance at a specific wavelength, allowing for its concentration to be determined using UV-Vis spectrophotometry. nih.gov The intensity of the color produced is directly proportional to the amount of thiol present in the initial sample.

While the principle is similar to the more commonly used Ellman's reagent (5,5′-dithiobis-(2-nitrobenzoic acid) or DTNB), this compound is particularly useful in non-aqueous or organic solvent systems where the solubility of DTNB may be limited. cymitquimica.comnih.govacs.org This allows for the study of thiols in more hydrophobic environments. nih.gov

Detailed research applications include the quantification of low-molecular-weight thiols, determining the number of free cysteine residues in peptides and proteins, and monitoring the progress of reactions that involve the consumption or generation of thiols. nih.govnih.gov The stoichiometric nature of the reaction—where one mole of thiol releases one mole of 4-nitrothiophenol—allows for precise quantification. nih.gov

Below are data tables summarizing the key characteristics of this biochemical tool.

| Parameter | Description |

|---|---|

| Reagent | This compound |

| Analyte | Free thiol groups (R-SH) |

| Reaction Type | Thiol-Disulfide Exchange (SN2-like nucleophilic substitution) researchgate.netlibretexts.org |

| Products | Mixed Disulfide (R-S-S-C₆H₄NO₂) and 4-nitrothiophenol (HSC₆H₄NO₂) |

| Stoichiometry | 1:1 (Thiol : 4-nitrothiophenol) |

| Parameter | Value |

|---|---|

| Chromophore | 4-nitrothiophenolate anion |

| Appearance | Yellow colored solution nih.gov |

| Absorbance Maximum (λmax) under alkaline conditions | ~400-412 nm (value can be solvent-dependent) nih.gov |

| Molar Extinction Coefficient (ε) | Dependent on pH and solvent conditions |

Materials Science and Engineering Applications

Development of Novel Materials with Enhanced Properties

Bis(4-nitrophenyl) disulfide serves as a versatile chemical building block for the synthesis of novel materials with tailored properties. nbinno.com Its defined crystalline form and predictable reactivity make it a reliable precursor in synthetic procedures where precision is critical. nbinno.com The presence of the disulfide linkage and nitrophenyl groups allows it to be incorporated into larger molecular structures and polymers, imparting specific thermal, chemical, and electronic characteristics.

One of the primary applications in this area is its use as a precursor for high-performance polymers. Research has demonstrated its utility in the synthesis of poly(p-phenylene sulfide) (PPS), a thermoplastic known for its exceptional thermal stability, chemical resistance, and mechanical strength. By using this compound or its derivatives in polymerization reactions, materials scientists can create PPS with specific molecular weights and properties suitable for demanding applications in the automotive and electronics industries.

The compound's role extends to being a fundamental component for creating new molecules in both academic and industrial research, acting as a reliable starting point for exploring new frontiers in chemistry and advanced materials development. nbinno.com

Incorporation into Polymer Matrices for Improved Thermal and Mechanical Characteristics

The incorporation of aromatic disulfides into polymer matrices is a strategy to enhance their thermal and mechanical properties. While direct studies detailing the use of this compound as a filler are limited, the principles are demonstrated by structurally similar compounds. For instance, Bis(4-glycidoxyphenyl) disulfide, which also contains the core aromatic disulfide structure, is used as an epoxy building block to create dynamic covalent networks known as vitrimers. specificpolymers.com

These materials exhibit enhanced thermo-mechanical properties along with reprocessability and self-healing capabilities, which are imparted by the dynamic nature of the disulfide bond. specificpolymers.com The rigid aromatic backbone of such molecules contributes to maintaining high performance. specificpolymers.com The addition of functionalized nanosheet fillers, such as molybdenum disulfide, into epoxy composites has been shown to substantially improve thermal stability and mechanical strength, including tensile modulus and impact strength. researchgate.net This is often attributed to strong interfacial interactions between the filler and the polymer matrix, which can lead to an increase in the glass transition temperature (Tg). researchgate.net The potential for this compound in similar applications exists, where its rigid structure could offer reinforcement, although specific data on its performance as an additive in common polymer matrices is not yet widely documented.

Table 1: Effect of Functional Fillers on Polymer Composite Properties This table is illustrative of the general effects of fillers on polymer matrices, as detailed data for this compound is not available.

| Polymer Matrix | Filler/Additive | Property Change | Reference Finding |

|---|---|---|---|

| Epoxy Resin | DDS-Functionalized MoS2 | Tensile modulus increased by 11.1%; Tensile strength increased by 42.4%; Glass transition temperature (Tg) increased by 31.6°C. researchgate.net | Improved dispersion and compatibility between nanosheets and the resin matrix enhanced thermo-mechanical properties. researchgate.net |

| Epoxy Resin | Bis(4-glycidoxyphenyl) disulfide | Enables reprocessability and repairability while maintaining high performance. specificpolymers.com | The disulfide-containing structure allows for dynamic covalent exchange reactions. specificpolymers.com |

Applications in Organic Electronic Devices

The unique electronic structure of this compound, characterized by aromatic rings and strong electron-withdrawing nitro groups, suggests its potential for use in organic electronic devices. nbinno.com Organic semiconductors are the core components of devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The performance of these devices relies on the ability of the material to transport charge carriers (electrons or holes) efficiently.

While the potential for this compound in electronics has been noted, specific research detailing its charge transport properties, such as carrier mobility, or its incorporation as an active semiconductor layer in devices like OFETs, is not yet available in published literature. nbinno.com The development of organic semiconductors often focuses on molecules with extensive π-conjugated systems that facilitate intermolecular charge hopping. The structure of this compound, with its two phenyl rings, provides a basic π-system that could be chemically modified to enhance these properties further, making it a compound of interest for future research in this area.

Utilization in Nonlinear Optics and Photonics Research

Materials with significant nonlinear optical (NLO) properties are crucial for developing technologies in photonics, including optical switching and data processing. The NLO response of a material is its ability to alter the properties of light, which is dependent on the light's intensity. dtic.mil Organic molecules with specific structural features, such as a high degree of π-electron delocalization and the presence of strong electron donor and acceptor groups, often exhibit a large NLO response. nih.gov

This compound possesses key features that make it a promising candidate for NLO applications. The molecule is symmetric, with two nitro (-NO2) groups, which are powerful electron acceptors, attached to aromatic rings. nih.gov The sulfur atoms of the disulfide bridge have lone pairs of electrons and can act as electron donors. This arrangement can lead to significant intramolecular charge transfer upon excitation by an intense light source, a mechanism that is known to produce a strong NLO response.

Phenomena such as second-harmonic generation (SHG), where light of a specific frequency is converted to light of double that frequency, are characteristic of NLO materials. scipost.org While specific experimental or theoretical calculations of the hyperpolarizability of this compound are not widely reported, its molecular structure is analogous to other organic compounds that have been investigated for NLO properties. nih.gov Future research may focus on quantifying its NLO coefficients to evaluate its suitability for photonic devices.

Self-Assembly and Thin Film Formation on Metal Surfaces

The ability of organosulfur compounds, particularly thiols and disulfides, to spontaneously form ordered, single-molecule-thick layers on metal surfaces is a cornerstone of nanotechnology and surface science. This compound readily participates in this process, forming self-assembled monolayers (SAMs) on noble metal surfaces, most notably gold.

The formation of a SAM occurs when the disulfide's S-S bond cleaves upon contact with the gold surface, leading to the chemisorption of two nitrophenylthiolate species. These molecules then arrange themselves into a densely packed, highly ordered thin film. The orientation of the molecules within the SAM is largely perpendicular to the surface, driven by intermolecular interactions between the adjacent aromatic rings.

The structure and quality of these thin films can be meticulously studied using a variety of surface-sensitive analytical techniques.

Table 2: Techniques for Characterization of this compound SAMs

| Technique | Abbreviation | Information Obtained |

|---|---|---|

| Atomic Force Microscopy | AFM | Provides topographical images of the film surface, revealing its morphology, domain structure, and roughness. |

| Scanning Tunneling Microscopy | STM | Offers high-resolution imaging of the molecular lattice, showing the packing arrangement and orientation of individual molecules. |

| X-ray Photoelectron Spectroscopy | XPS | Confirms the chemical composition of the monolayer and verifies the cleavage of the S-S bond and the formation of the gold-thiolate bond. |

| Surface-Enhanced Raman Spectroscopy | SERS | Provides vibrational information about the adsorbed molecules, confirming their chemical identity and offering insights into their orientation and interaction with the surface. |

| Contact Angle Goniometry | - | Measures the wettability of the surface, which indicates the chemical nature of the exposed terminal groups (in this case, the nitro groups) and the overall quality and order of the monolayer. |

These well-defined organic surfaces have applications in modifying the properties of metal electrodes, creating platforms for sensors, and studying fundamental aspects of electron transfer and surface chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Bis(4-nitrophenyl) disulfide, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : A common synthesis involves reacting O-phenyl-N-(4-nitrophenyl) carbamate with sulfur monochloride in a 2:1 molar ratio, yielding ~78% product after crystallization . Optimization includes controlling stoichiometry, reaction time (e.g., 48–72 hours), and purification via recrystallization. Monitoring reaction progress with TLC (ethanol/DMSO 3:1, Rf = 0.50) ensures intermediate purity . For derivatives, substituents on the phenyl ring may require adjusted solvent systems (e.g., DCM or MeOH) .

Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- Melting Point Analysis : Compare observed m.p. (e.g., 150–151°C) with literature values to assess purity .

- TLC and NMR : Use ethanol/DMSO (3:1) for TLC validation , and analyze H NMR (DMSO-d6) for aromatic proton signals (δ 7.5–7.9 ppm, integrating 18H) .

- Elemental Analysis : Verify C, N, and S content (e.g., C: 53.97%, N: 9.68%, S: 11.08%) to confirm stoichiometry .

- HPLC/MS : For advanced purity assessment, especially when commercial samples have variable grades (e.g., 85% technical vs. >95% lab-grade) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Despite limited GHS hazard classification, precautions include:

- Ventilation : Use fume hoods to avoid inhalation of crystalline dust .

- Personal Protective Equipment (PPE) : Gloves and lab coats to prevent skin contact .

- Storage : Keep in airtight containers at room temperature, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers investigate the role of this compound in stabilizing tumor suppressor proteins such as Pdcd4?

- Methodological Answer :

- In Vitro Models : Treat cancer cell lines (e.g., HeLa or A549) with the compound and quantify Pdcd4 levels via Western blotting . Use proteasome inhibitors (e.g., MG132) to confirm stabilization vs. de novo synthesis.

- Structure-Activity Relationships (SAR) : Compare with analogs (e.g., 4-chlorophenyl or 4-methoxyphenyl disulfides) to identify nitro groups' electron-withdrawing effects on bioactivity .

- Controls : Include vehicle-only and positive controls (e.g., known Pdcd4 stabilizers) to validate assay specificity .

Q. What strategies can resolve discrepancies in reported biological activities of this compound across studies?

- Methodological Answer :

- Purity Verification : Reanalyze compound purity via HPLC or elemental analysis, as impurities (e.g., sulfoxide byproducts) may confound results .

- Dose-Response Curves : Test a broad concentration range (e.g., 1–100 µM) to identify threshold effects .

- Model System Validation : Ensure consistency in cell lines, incubation times, and endpoints (e.g., apoptosis vs. proliferation assays) .

Q. How do the electronic properties of nitro groups influence the reactivity of this compound in redox-mediated applications?

- Methodological Answer :

- Electrochemical Studies : Use cyclic voltammetry to measure redox potentials, comparing with non-nitro analogs to quantify electron-withdrawing effects .

- Kinetic Assays : Monitor disulfide bond cleavage rates in reducing environments (e.g., glutathione solutions) via UV-Vis spectroscopy (λmax ~400 nm for nitroaromatics) .

- Computational Modeling : DFT calculations can predict charge distribution and bond dissociation energies, aiding mechanistic interpretations .

Notes on Data Interpretation

- Synthesis Variability : Derivatives like bis-[N-phenoxycarbonyl-N-(4-nitrophenyl)] disulfide may exhibit distinct reactivity due to additional functional groups; confirm structures rigorously .

- Biological Replication : Inconsistent bioactivity across studies may stem from differences in cell culture conditions or compound solubility (e.g., DMSO vs. aqueous buffers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.